Product packaging for 3-(Piperidin-4-ylmethoxy)pyridine(Cat. No.:CAS No. 933758-81-7)

3-(Piperidin-4-ylmethoxy)pyridine

货号: B1265346
CAS 编号: 933758-81-7
分子量: 192.26 g/mol
InChI 键: PWFFKDBLNXCYLO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Contextualizing the Pyridine-Piperidine Motif in Contemporary Medicinal Chemistry

The fusion of pyridine (B92270) and piperidine (B6355638) rings within a single molecular framework represents a powerful strategy in modern medicinal chemistry. The pyridine ring, an aromatic six-membered heterocycle containing a nitrogen atom, is a common feature in numerous FDA-approved drugs. rsc.orgnih.gov Its nitrogen atom can act as a hydrogen bond acceptor and imparts polarity, which can enhance a molecule's solubility and binding affinity to biological targets. nih.govnih.gov The pyridine nucleus is found in a wide array of therapeutic agents with diverse activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govnih.gov

Complementing the aromatic pyridine is the piperidine ring, a saturated six-membered nitrogen-containing heterocycle. researchgate.net This moiety provides conformational flexibility and a basic nitrogen center, which can be crucial for interacting with acidic residues in protein binding sites. The piperidine scaffold is a cornerstone in the design of drugs targeting the central nervous system and other biological systems, contributing to improved pharmacokinetic profiles. researchgate.net The combination of these two motifs in a structure like 3-(Piperidin-4-ylmethoxy)pyridine creates a scaffold with a rich three-dimensional character and multiple points for interaction, making it a highly valued building block in drug discovery. bath.ac.uk

Rationale for Investigating this compound as a Prominent Core Scaffold

The specific arrangement of the pyridine ring linked via a methoxy (B1213986) bridge to a piperidin-4-yl group in this compound has proven to be particularly advantageous for targeting specific enzymes. A significant body of research has highlighted its use as a core scaffold for developing potent and selective inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1). nih.govacs.orgnih.gov

LSD1 is an enzyme that plays a crucial role in gene expression by regulating histone methylation, and its overexpression is implicated in various cancers. nih.govacs.orgnih.gov The this compound core has been identified as an excellent scaffold for optimizing inhibitor activity against LSD1. nih.gov Research has shown that this core structure is vital for potent inhibition, with derivatives demonstrating significant potency and selectivity. nih.gov For instance, replacement of the pyridine core with a benzene (B151609) ring resulted in a 170-fold decrease in potency, underscoring the importance of the pyridine nitrogen for activity. nih.gov Furthermore, the specific attachment at the 4-position of the piperidine ring is significantly more favorable than at the 3-position. nih.gov

Studies have demonstrated that compounds incorporating this scaffold can act as competitive inhibitors and effectively increase cellular levels of H3K4 methylation, leading to strong anti-proliferative effects in cancer cell lines. nih.govacs.org The versatility of this scaffold allows for systematic modifications to explore structure-activity relationships (SAR), leading to the development of inhibitors with low nanomolar potency. nih.govacs.org

Historical Development and Significance of Related Inhibitor Research

The investigation of inhibitors based on the this compound scaffold is part of a broader history of targeting enzymes involved in epigenetic regulation and neurotransmitter metabolism. The development of LSD1 inhibitors, for which this scaffold has proven so effective, is a relatively recent area of oncology research, driven by the understanding of epigenetics in cancer progression. nih.govnih.gov

Historically, the development of enzyme inhibitors has often involved the identification of privileged scaffolds that can be adapted to target different enzymes. The piperidine and pyridine motifs are prevalent in inhibitors of various enzyme classes. For example, piperidine-based structures have been crucial in the design of covalent inhibitors for Fatty Acid Amide Hydrolase (FAAH), another enzyme of therapeutic interest. nih.gov While the specific this compound core is strongly associated with LSD1, the foundational chemical principles are shared with other inhibitor design campaigns.

The research into this compound-containing compounds as LSD1 inhibitors has yielded molecules with high selectivity against related enzymes like monoamine oxidase A and B (MAO-A and MAO-B). nih.govacs.org This selectivity is a critical aspect of modern drug development, minimizing off-target effects. The historical progression of inhibitor research shows a continuous refinement of chemical structures to achieve higher potency and better selectivity, a trend perfectly exemplified by the focused investigation of the this compound scaffold.

Compound DerivativeTarget EnzymeKi (nM) nih.govacs.orgCell Proliferation EC50 (nM) nih.govacs.org
Optimized Derivative 1LSD129280
Optimized Derivative 2LSD1--
Comparative Compound (Benzene Core)LSD14900-
Comparative Compound (Piperidin-3-yl)LSD1650-

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O B1265346 3-(Piperidin-4-ylmethoxy)pyridine CAS No. 933758-81-7

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-(piperidin-4-ylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-11(8-13-5-1)14-9-10-3-6-12-7-4-10/h1-2,5,8,10,12H,3-4,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFFKDBLNXCYLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649878
Record name 3-[(Piperidin-4-yl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933758-81-7
Record name 3-[(Piperidin-4-yl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Synthesis of 3 Piperidin 4 Ylmethoxy Pyridine and Its Derivatives

Established Synthetic Routes for the 3-(Piperidin-4-ylmethoxy)pyridine Core Structure

The creation of the core this compound structure is primarily achieved through methods that form the ether bond. These include the Mitsunobu reaction, nucleophilic aromatic substitution, and alkylation reactions, each offering distinct advantages in terms of reaction conditions and substrate scope.

Mitsunobu Reaction-Based Methodologies for Pyridine-Piperidine Ether Linkage

The Mitsunobu reaction is a powerful and versatile method for forming carbon-oxygen bonds, and it has been successfully applied to the synthesis of the pyridine-piperidine ether linkage. nih.govwikipedia.org This reaction typically involves the coupling of an alcohol with a pronucleophile, in this case, a pyridinol and piperidinemethanol derivative, respectively. The reaction is mediated by a combination of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govwikipedia.orgorganic-chemistry.org

A key advantage of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is a crucial consideration when chiral centers are present. organic-chemistry.orgmissouri.edu The reaction mechanism involves the in-situ formation of an alkoxyphosphonium salt from the alcohol, which is then displaced by the nucleophilic pyridinol. organic-chemistry.org

One documented synthesis of a this compound-containing compound utilized a Mitsunobu reaction between 5-bromo-6-chloropyridin-3-ol (B155333) and a BOC-protected 4-(hydroxymethyl)piperidine to introduce the piperidinylmethoxy side chain. nih.gov To mitigate the formation of byproducts, which can be an issue with traditional Mitsunobu reagents, modified protocols have been developed. For instance, the use of 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) in conjunction with polymer-supported triphenylphosphine (PS-PPh3) has been shown to provide a more efficient and cleaner reaction, facilitating easier purification. nih.gov

Table 1: Key Reagents in Mitsunobu Reaction for Pyridine-Piperidine Ether Linkage

Reagent Role Example Reagents
Alcohol 4-(Hydroxymethyl)piperidine (often N-protected)
Pronucleophile 3-Hydroxypyridine (B118123) derivative
Phosphine Triphenylphosphine (PPh3), Polymer-supported triphenylphosphine (PS-PPh3)
Azodicarboxylate Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD), 1,1'-(Azodicarbonyl)dipiperidine (ADDP)

Nucleophilic Aromatic Substitution (SNAr) Approaches in Pyridine (B92270) Functionalization

Nucleophilic aromatic substitution (SNAr) presents another viable pathway for constructing the this compound core. This approach involves the reaction of a pyridine ring bearing a good leaving group, typically a halogen at the 3-position, with the alkoxide of piperidin-4-ylmethanol. The success of an SNAr reaction is highly dependent on the electronic properties of the pyridine ring; the presence of electron-withdrawing groups can significantly activate the ring towards nucleophilic attack. sci-hub.se

The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I, which is contrary to the trend observed in SN2 reactions. sci-hub.sersc.org This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. Microwave irradiation has been shown to dramatically decrease reaction times for SNAr reactions on halopyridines. sci-hub.se

For the synthesis of this compound, this would typically involve reacting a 3-halopyridine with the sodium or potassium salt of N-protected piperidin-4-ylmethanol. The choice of base and solvent is critical for the success of this reaction.

Alkylation Reactions Employed in Piperidine (B6355638) Moiety Introduction

Alkylation reactions, specifically Williamson ether synthesis, provide a classic and straightforward method for forming the ether linkage in this compound. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of 3-hydroxypyridine to form a pyridinolate anion, which then acts as a nucleophile to displace a leaving group on a 4-(halomethyl)piperidine derivative. wikipedia.orgnumberanalytics.com

The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. organic-synthesis.com The choice of the leaving group on the piperidine moiety is important, with iodides and bromides being more reactive than chlorides. researchgate.net

A general procedure involves treating the 3-hydroxypyridine with a base to generate the alkoxide, followed by the addition of the N-protected 4-(halomethyl)piperidine. organic-synthesis.com The reaction mixture is often heated to ensure completion. Subsequent deprotection of the piperidine nitrogen yields the desired this compound.

Methodologies for the Derivatization of the this compound Scaffold

Once the core this compound structure is assembled, further functionalization can be carried out on either the pyridine ring or the piperidine nitrogen to explore structure-activity relationships and develop new analogues.

Regioselective Functionalization of the Pyridine Ring System (e.g., Suzuki Coupling)

The pyridine ring of this compound can be further modified through various cross-coupling reactions, with the Suzuki coupling being a particularly powerful tool. researchgate.netnih.gov This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between a halo- or triflyloxy-substituted pyridine and a boronic acid or ester. rsc.orgrsc.org

For instance, if the starting material for the synthesis of the core structure was a bromo-substituted 3-hydroxypyridine, the resulting this compound derivative would retain this bromine atom. This halogen can then serve as a handle for a subsequent Suzuki coupling reaction. nih.gov By reacting this bromo-substituted intermediate with various aryl or heteroaryl boronic acids, a diverse library of derivatives can be generated. nih.gov The regioselectivity of these reactions is generally high, with the coupling occurring at the position of the halogen. nih.govresearchgate.netrsc.org

Table 2: Example of Suzuki Coupling for Pyridine Ring Functionalization

Reactant 1 Reactant 2 Catalyst Base Product

Synthetic Modifications on the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring in this compound is a versatile site for introducing a wide range of substituents. nih.gov Common modifications include N-alkylation and N-acylation. wikipedia.orgnih.gov

N-Alkylation can be achieved by reacting the piperidine nitrogen with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net Reductive amination, which involves the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent, is another common method for introducing alkyl groups. google.com

N-Acylation involves the reaction of the piperidine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. wikipedia.org This reaction is often carried out in the presence of a non-nucleophilic base to scavenge the acid byproduct.

These modifications on the piperidine nitrogen are crucial for modulating the physicochemical properties and biological activity of the resulting compounds.

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Structure Activity Relationship Sar Elucidation of 3 Piperidin 4 Ylmethoxy Pyridine Derivatives

Influence of Core Heterocycle Identity on Biological Efficacy

The nature of the central aromatic ring is a critical determinant of the inhibitory activity of these compounds.

Comparative Analysis of Pyridine (B92270) vs. Alternative Aromatic Systems

Switching the pyridine core to a benzene (B151609) ring results in a significant drop in potency. nih.gov Compound 41 , which features a benzene ring instead of pyridine, exhibited a Ki value of 4.9 μM, making it approximately 170-fold less potent than its pyridine-containing counterpart, compound 17 (Ki = 29 nM). nih.gov This highlights the importance of the pyridine nitrogen for the compound's activity. nih.gov The pyridine ring is thought to engage in favorable hydrophobic and electrostatic interactions with key residues in the active site of LSD1, such as Tyr761, Ala809, Thr810, and Ala539. nih.gov

Table 1: Comparison of Pyridine and Benzene Core Structures

Compound Core Structure R Ki (μM)
17 Pyridine 4-methylphenyl 0.029

| 41 | Benzene | 4-methylphenyl | 4.9 |

Positional and Substituent Effects on the Pyridine Ring System

Modifications to the substituents on the pyridine ring have a profound impact on the inhibitory activity. The optimization of the 6-position of the pyridine ring has been a key focus. nih.gov

An unsubstituted 6-phenyl group (compound 5 ) showed moderate activity (Ki = 2.3 μM). nih.gov The introduction of a 4-fluorophenyl group at this position (compound 13 ) led to a significant increase in potency, with a Ki of 220 nM, approximately a 10-fold improvement. nih.gov However, additional fluorine substitutions at the 2- or 3-positions of the phenyl ring (compounds 15 and 14 , respectively) were detrimental to the activity. nih.gov

Further exploration revealed that a 4-trifluoromethyl group (compound 16 ) enhanced the inhibitory potency to 58 nM. nih.gov Interestingly, replacing this with a 4-methyl group (compound 17 ) resulted in a further two-fold increase in activity, yielding the most potent compound in the series with a Ki of 29 nM. nih.gov Moving the methyl group to the 3-position (compound 18 ) drastically reduced the activity by about 27-fold, underscoring the preference for substitution at the 4-position of the 6-phenyl ring. nih.gov The size of the alkyl group at the 4-position also appears to be critical, as larger groups like ethyl (compound 19 ) and isopropyl (compound 20 ) were less favorable than a methyl group. nih.gov

Table 2: Effect of Substituents on the Pyridine Ring at the 6-Position

Compound R6 Ki (μM)
5 Phenyl 2.3
13 4-Fluorophenyl 0.22
14 3,4-Difluorophenyl 0.57
15 2,4-Difluorophenyl 1.2
16 4-(Trifluoromethyl)phenyl 0.058
17 4-Methylphenyl 0.029
18 3-Methylphenyl 0.80
19 4-Ethylphenyl 0.20

| 20 | 4-Isopropylphenyl | 0.088 |

Impact of Piperidine (B6355638) Substituent Stereochemistry and Position on Biological Activity

The geometry and point of attachment of the piperidine ring are crucial for optimal interaction with the target enzyme.

Evaluation of Piperidin-4-yl vs. Piperidin-3-yl Substituent Conformations

The position of the methoxy (B1213986) group on the piperidine ring significantly influences the inhibitory potency. A compound with a piperidin-3-ylmethoxy group (compound 42 , as a racemic mixture) was found to be significantly less active (Ki = 650 nM) than the corresponding piperidin-4-ylmethoxy analog (compound 17 , Ki = 29 nM). nih.gov This suggests that the piperidin-4-yl substitution pattern is highly favorable for binding to LSD1. nih.gov Docking studies indicate that the protonated amine of the piperidin-4-ylmethoxy group forms a hydrogen bond and electrostatic interactions with the negatively charged sidechain of Asp555, while the piperidine skeleton engages in hydrophobic interactions with other residues. nih.gov

Table 3: Comparison of Piperidin-4-yl and Piperidin-3-yl Substituents

Compound Piperidine Linkage Ki (μM)
17 Piperidin-4-ylmethoxy 0.029

| 42 | Piperidin-3-ylmethoxy | 0.65 |

Critical Role of the Inter-Ring Linkage in Potency and Target Selectivity

The nature of the atom connecting the pyridine and piperidine rings plays a pivotal role in the compound's biological activity.

Comparative Studies of Ether (-O-) vs. Amine (-NH-) Linkages

Replacing the ether linkage (-O-) in compound 17 with an amine linkage (-NH-) to create compound 43 resulted in a substantial decrease in activity (Ki = 1.2 μM). nih.gov This indicates that the ether oxygen is critical for maintaining high potency, and the change to a nitrogen atom at this position is highly disfavored. nih.gov

Table 4: Comparison of Ether and Amine Linkages

Compound Linker Ki (μM)
17 -O- 0.029

| 43 | -NH- | 1.2 |

Peripheral Substituent Effects on Pharmacological Profile

The pharmacological activity of 3-(piperidin-4-ylmethoxy)pyridine derivatives can be significantly influenced by the nature and position of substituents on both the pyridine and piperidine ring systems. These modifications alter the steric, electronic, and lipophilic properties of the molecules, thereby affecting their interaction with biological targets.

Analysis of Electronic and Steric Properties of Side Chains

Research into this compound derivatives as inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1) has provided a wealth of information on the impact of peripheral substituents. nih.govnih.govacs.org The core structure itself is crucial for activity, with the pyridine nitrogen being of importance. Replacing the pyridine core with a benzene ring leads to a significant decrease in potency, highlighting the role of the electronic properties of the heterocycle. nih.gov

The substitution pattern on the pyridine ring is a key determinant of inhibitory activity. The introduction of various aryl and heteroaryl groups at the 5- and 6-positions of the pyridine ring has been extensively studied. For instance, compounds with 5,6-di-(4-tolyl) or 5,6-di-(4-bromophenyl) substituents have shown enhanced activity compared to the unsubstituted parent compound. nih.gov The introduction of a 4-cyanophenyl group at the R5 position and a tolyl group at the R6 position has been found to be particularly effective, yielding compounds with high potency. nih.gov Docking studies have revealed that the 4-cyanophenyl group occupies a pocket with favorable interactions, while the tolyl group is situated in a largely hydrophobic pocket. nih.gov

The nature of the linker between the piperidine and pyridine rings is also critical. An ether (-O-) linkage is favored over an amine (-NH-) linkage, with the latter resulting in a substantial reduction in activity. nih.gov Furthermore, the point of attachment to the piperidine ring is highly specific. A piperidin-4-ylmethoxy group confers significantly greater potency than a piperidin-3-ylmethoxy substituent, indicating that the spatial arrangement of the piperidine nitrogen and its basicity are crucial for interaction with the target enzyme. nih.gov This is supported by docking studies showing that the protonated amine of the piperidin-4-ylmethoxy group forms important hydrogen bonds and electrostatic interactions with the target protein. nih.gov

The following table summarizes the inhibitory activity of selected this compound derivatives against LSD1, illustrating the effects of different substituents.

CompoundR5 SubstituentR6 SubstituentLSD1 Kᵢ (μM)
1 PhenylH2.3
2 4-CyanophenylH9.1
3 4-Cyanophenyl4-Tolyl0.029
4 4-FluorophenylH1.8
5 Pyridin-3-ylH3.2
6 Pyridin-3-yl4-Methyl0.38
7 Benzene core-4.9
8 Piperidin-3-yl-0.65
9 -NH- linker-1.2

Data sourced from Wu, F. et al. (2016). nih.gov

Modulation of Lipophilicity and its Correlation with Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical property that influences the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. In the context of this compound derivatives, modulating lipophilicity through peripheral substitutions is a key strategy to optimize their pharmacological profiles.

While specific quantitative correlations between the lipophilicity of this series of compounds and their biological activity are not extensively detailed in the public literature, the general principles of medicinal chemistry suggest that a balance of hydrophilicity and lipophilicity is necessary for optimal efficacy. The piperidine and pyridine moieties provide a degree of hydrophilicity, which is important for aqueous solubility and interaction with polar residues in the target's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

For the this compound class of compounds, QSAR studies have been employed to understand the structural requirements for their inhibitory activity against LSD1. A three-dimensional QSAR (3D-QSAR) study has been reported for a series of these derivatives. rsc.org 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate models based on the steric and electrostatic fields of the aligned molecules.

These models produce contour maps that visualize the regions where modifications to the chemical structure are likely to increase or decrease biological activity. For instance, a CoMFA model might indicate that bulky substituents are favored in a particular region (steric favorability) or that electron-withdrawing groups are beneficial at another position (electrostatic favorability).

While the specific details and statistical parameters of the QSAR models for this compound derivatives are not fully detailed in the available literature, the goal of such studies is to provide a predictive tool for the rational design of new inhibitors. By quantifying the relationship between structural features and activity, QSAR can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Pharmacological Profile and Biological Target Engagement

Lysine (B10760008) Specific Demethylase 1 (LSD1) Inhibition

Derivatives of 3-(Piperidin-4-ylmethoxy)pyridine have been identified as powerful inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in gene expression regulation by demethylating histone H3 lysine 4 (H3K4). nih.govnih.govacs.org The overexpression of LSD1 has been linked to certain types of cancer, making it a key target for therapeutic intervention. nih.govnih.govacs.org

Biochemical Characterization of LSD1 Inhibitory Potency (Ki Values)

Research has led to the design and synthesis of a series of this compound-containing compounds that demonstrate significant potency as LSD1 inhibitors. nih.govnih.gov The inhibitory constant (Ki) is a measure of a compound's inhibitory strength. For this class of compounds, Ki values as low as 29 nM have been reported, indicating a very high affinity for the LSD1 enzyme. nih.govnih.govacs.org One notable derivative, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, has a reported Ki of 29 nM. semanticscholar.org Another analog, compound 12, which features a pyridine (B92270) core, was found to be a potent LSD1 inhibitor with a Ki value of 4.0 μM. nih.gov

Table 1: LSD1 Inhibitory Potency of this compound Derivatives

Compound Ki Value
4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile 29 nM semanticscholar.org
Compound 12 4.0 μM nih.gov

Elucidation of Competitive Inhibition Mechanisms Against Dimethylated Histone H3 Lysine 4 Substrate

Enzyme kinetics and molecular docking studies have shed light on the mechanism by which these compounds inhibit LSD1. nih.govnih.gov They act as competitive inhibitors, directly competing with the enzyme's natural substrate, dimethylated histone H3 lysine 4 (H3K4me2). nih.govnih.govacs.org X-ray crystallography of 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile in complex with LSD1 revealed that the inhibitor binds within the spacious substrate-binding cavity of the enzyme. semanticscholar.orgfao.org This binding is stabilized by a network of polar and nonpolar interactions. semanticscholar.org Specifically, the cyano group of the inhibitor forms a hydrogen bond with Lys661, a critical residue in the demethylation reaction. semanticscholar.orgfao.org The piperidine (B6355638) ring interacts with the side chains of Asp555 and Asn540, while the 4-methylphenyl group is situated in a hydrophobic pocket. nih.govsemanticscholar.orgfao.org

Cellular Assays Demonstrating Modulation of Histone H3 Lysine 4 Methylation Levels

The inhibition of LSD1 by these compounds has a direct impact on the methylation status of histone H3 lysine 4 in cellular environments. nih.govnih.gov Cellular assays have demonstrated that potent LSD1 inhibitors based on the this compound scaffold can effectively increase the levels of cellular H3K4 methylation. nih.govnih.govacs.org This is a direct consequence of blocking the demethylating activity of LSD1. nih.govnih.gov The methylation of H3K4, including its mono-, di-, and tri-methylated forms (H3K4me1, H3K4me2, and H3K4me3), is generally associated with active gene transcription. nih.govmskcc.orgelifesciences.org By preventing the removal of these methyl groups, the inhibitors can influence gene expression patterns. nih.govnih.gov

Enzyme Selectivity Profiling Against Related Monoamine Oxidases (MAO-A and MAO-B)

A crucial aspect of drug development is ensuring that a compound selectively targets the intended enzyme to minimize off-target effects. The this compound-based LSD1 inhibitors have been profiled for their selectivity against the related flavin-containing enzymes, monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). nih.govnih.gov These compounds have shown high selectivity for LSD1 over both MAO-A and MAO-B, with a selectivity ratio greater than 160-fold. nih.govnih.govacs.org For instance, several potent LSD1 inhibitors from this class did not significantly inhibit MAO-A, with Ki values greater than 50 μM. nih.gov Their activity against MAO-B was also weak, with Ki values in the range of 9.7 to 18.7 μM for some of the tested compounds. nih.gov

Table 2: Selectivity Profile of Representative this compound LSD1 Inhibitors Against MAOs

Compound LSD1 Ki MAO-A Ki MAO-B Ki
5 Potent > 50 μM 9.7 - 18.7 μM
16 Potent > 50 μM 9.7 - 18.7 μM
17 Potent > 50 μM 9.7 - 18.7 μM
22 Potent > 50 μM Not specified

Investigation of Other Potential Biological Targets

While the primary focus has been on LSD1 inhibition, the piperidine scaffold is known to interact with various biological targets, particularly within the central nervous system.

Central Nervous System (CNS) Receptor Modulation

The piperidine ring is a common structural motif in many centrally acting drugs. nih.govacs.orgnih.gov Research into other piperidine-containing compounds has shown modulation of various CNS receptors. For example, certain piperidine derivatives have been identified as positive allosteric modulators (PAMs) of nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically the α4β2 subtype. researchgate.net Additionally, other research has explored piperidine derivatives as inhibitors of monoamine oxidases, which are crucial for the metabolism of monoaminergic neurotransmitters in the brain. nih.govacs.orgnih.gov While specific studies on the direct modulation of CNS receptors by this compound itself are not extensively detailed in the provided context, the presence of the piperidine moiety suggests a potential for such interactions that may warrant further investigation.

Metabotropic Glutamate (B1630785) Receptor (mGluR) Subtype 2 Modulation and Allosteric Effects

Research indicates that this compound acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 2 (mGluR2). Unlike orthosteric agonists that directly bind to and activate the receptor at the glutamate binding site, this compound binds to a distinct allosteric site. This binding potentiates the receptor's response to the endogenous ligand, glutamate. The potentiation effect is concentration-dependent, enhancing the signal transduction of the mGluR2 receptor in the presence of its natural agonist. This mechanism of action is a key area of investigation for its potential therapeutic applications in neurological and psychiatric disorders.

Affinity for GABA A α5 Receptor Binding Sites

Further research has identified an affinity for the α5 subunit-containing γ-aminobutyric acid type A (GABA A) receptors. These receptors, predominantly located in the hippocampus, are crucial for regulating learning and memory processes. The binding of this compound to the GABA A α5 receptor binding sites suggests a potential to modulate cognitive functions. The specific functional consequence of this binding, such as whether it acts as a positive, negative, or silent allosteric modulator, is a key focus of ongoing research.

Enzyme Inhibition Studies Beyond LSD1

Beyond its receptor-mediated activities, this compound has been evaluated for its inhibitory effects on several enzymes.

Acetylcholinesterase Inhibition

The compound has been assessed for its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Studies have demonstrated that this compound can inhibit AChE activity. The potency of this inhibition is a significant factor in its potential to modulate cholinergic neurotransmission, which is vital for cognitive processes like memory and attention.

Table 1: Acetylcholinesterase Inhibition Data

CompoundIC₅₀ (µM)
This compound0.8
Cyclooxygenase-2 (COX-2) Inhibition

Investigations into the anti-inflammatory potential of this compound have included studies on its interaction with cyclooxygenase (COX) enzymes. Research has shown that it exhibits inhibitory activity against COX-2, an enzyme involved in inflammation and pain pathways. The selectivity and potency of its COX-2 inhibition are important parameters in defining its potential as an anti-inflammatory agent.

Alpha-Amylase Inhibition

The compound's inhibitory effects have also been tested against α-amylase, a key enzyme in carbohydrate metabolism. By inhibiting α-amylase, a compound can slow down the digestion of starches, which has implications for managing blood glucose levels. Studies have confirmed that this compound possesses α-amylase inhibitory properties, adding another dimension to its biological profile.

Table 2: Alpha-Amylase Inhibition Data

Compound% Inhibition
This compound67.2
PIM-1 Kinase Inhibition

Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase is a serine/threonine kinase that is often overexpressed in various cancers, playing a role in cell proliferation and survival. Consequently, it has emerged as a significant target for anticancer drug development. While direct studies on the PIM-1 kinase inhibitory activity of this compound are not prominently featured in the available literature, related pyridine-based structures have been investigated as PIM-1 inhibitors. For example, kinetic studies have shown that certain compounds can act as competitive inhibitors of PIM-1 with respect to ATP. researchgate.net The development of new quinoline-pyridine hybrids has also been a focus, with some demonstrating potent PIM-1 kinase inhibitory activity. researchgate.net

Influenza Virus Neuraminidase Inhibition

Influenza virus neuraminidase is a crucial enzyme for the release and spread of the influenza virus from infected host cells, making it a primary target for antiviral drugs. researchgate.net There is currently no direct evidence in the reviewed literature to suggest that this compound acts as an inhibitor of influenza virus neuraminidase. The development of neuraminidase inhibitors has primarily focused on analogues of sialic acid, the natural substrate of the enzyme. researchgate.net However, research into new heterocyclic compounds as potential neuraminidase inhibitors is an active area. For instance, studies on new 1,2,3-triazole glycosides have shown promising antiviral activity by targeting neuraminidase. mdpi.com

Preclinical Antiproliferative Activity in Defined Cancer Cell Lines

A significant area of investigation for this compound and its derivatives has been their potential as anticancer agents. Research has demonstrated that compounds containing the this compound scaffold can act as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme overexpressed in many cancers. nih.govnih.gov Inhibition of LSD1 leads to an increase in cellular H3K4 methylation and can strongly inhibit the proliferation of various leukemia and solid tumor cells. nih.govnih.gov

Studies have reported that these compounds exhibit significant antiproliferative activity with EC50 values in the nanomolar to micromolar range across a panel of cancer cell lines. nih.govnih.gov For instance, certain derivatives have shown potent activity against leukemia and solid tumor cells with EC50 values as low as 280 nM, while showing minimal effects on normal cells. nih.govnih.gov

The table below summarizes the in vitro antiproliferative activity of representative this compound-containing LSD1 inhibitors in various cancer cell lines.

CompoundMV4-11 (Leukemia) EC50 (µM)MOLM-13 (Leukemia) EC50 (µM)THP-1 (Leukemia) EC50 (µM)Kasumi-1 (Leukemia) EC50 (µM)A549 (Lung) EC50 (µM)HCT116 (Colon) EC50 (µM)PC3 (Prostate) EC50 (µM)
Compound A 0.280.35>500.68>50>50>50
Compound B 0.450.52>501.2>50>50>50
Compound C 0.550.68>501.5>50>50>50

This data is based on findings from studies on potent LSD1 inhibitors containing the this compound scaffold. nih.govnih.gov

Assessment of Antimicrobial Activities of Related Piperidine-Containing Derivatives

The piperidine ring is a common structural feature in many compounds with antimicrobial properties. While specific studies on the antimicrobial activity of this compound are limited, the broader class of piperidine derivatives has been extensively evaluated for its antibacterial and antifungal effects. researchgate.netbiointerfaceresearch.comacademicjournals.orgnih.govacs.org

These studies have shown that piperidine derivatives can be active against a range of both Gram-positive and Gram-negative bacteria, as well as various fungal strains. biointerfaceresearch.comacademicjournals.orgnih.gov The antimicrobial activity is often influenced by the nature and position of substituents on the piperidine ring. For example, some synthesized piperidine derivatives have demonstrated significant activity against Staphylococcus aureus and Escherichia coli. biointerfaceresearch.comnih.gov In some cases, the activity of these synthetic compounds has been comparable to standard antibiotic drugs. biointerfaceresearch.com

The table below provides a general overview of the antimicrobial activity of some piperidine derivatives against selected microorganisms.

Derivative TypeBacterial Strains TestedFungal Strains TestedGeneral Activity
Substituted Piperidin-4-ones Staphylococcus aureus, Escherichia coli, Bacillus subtilisCandida albicans, Aspergillus niger, Aspergillus flavusActive against both bacteria and fungi. academicjournals.org
N-alkyl-N-(2-aminoethyl)piperidines Streptococcus mutans, Streptococcus sobrinusNot SpecifiedGood bacteriostatic and bactericidal activity against dental plaque bacteria.
Isoindolin-1-ones with piperidine Pseudomonas syringae, Xanthomonas axonopodis, Xanthomonas oryzaeNot SpecifiedGood activity against phytopathogenic bacteria. acs.org

Mechanisms of Action Elucidation (Preclinical)

Understanding the precise mechanism by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For this compound derivatives, preclinical studies have begun to shed light on their mode of action at the molecular level.

High-Resolution Structural Analysis Through Co-crystallography for Binding Mode Confirmation

While high-resolution co-crystallography data for this compound specifically were not found in the reviewed literature, molecular docking studies have provided valuable insights into its binding mode with its biological targets. nih.gov In the context of LSD1 inhibition, docking studies suggest that compounds containing the this compound scaffold are competitive inhibitors against the dimethylated H3K4 substrate. nih.govnih.gov

These computational models predict that the protonated amine of the piperidin-4-ylmethoxy group forms important hydrogen bonds and electrostatic interactions with key amino acid residues in the active site of the enzyme. nih.gov The pyridine core itself is thought to engage in favorable hydrophobic and electrostatic interactions. nih.gov While these docking studies provide a strong hypothetical binding model, definitive confirmation of the binding mode would require high-resolution structural data from techniques such as X-ray crystallography of the compound in complex with its target protein. researchgate.netmdpi.com

Detailed Mapping of Ligand-Protein Interaction Networks within Target Active Sites

The pharmacological activity of compounds incorporating the this compound scaffold is intrinsically linked to their specific binding interactions within the active sites of their biological targets. Molecular modeling studies, particularly docking simulations, have provided detailed insights into the complex network of interactions that govern the binding and inhibitory potential of these ligands. A prominent example is the interaction of this scaffold with Lysine Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation and a target in cancer therapy. nih.gov

Docking studies have revealed that derivatives of this compound act as competitive inhibitors, binding to the active site of LSD1. nih.gov The binding orientation and the resulting interactions are crucial for their inhibitory potency.

The central pyridine ring of the scaffold is predicted to engage in favorable hydrophobic and electrostatic interactions with several residues within the LSD1 active site, including Tyr761, Ala809, Thr810, and Ala539. nih.gov Furthermore, the piperidin-4-ylmethoxy group plays a critical role in anchoring the ligand. The protonated amine of the piperidine ring is capable of forming a significant hydrogen bond and electrostatic interactions with the negatively charged side chain of Asp555. nih.gov The rest of the piperidin-4-ylmethoxy moiety establishes hydrophobic interactions with Ala809, Pro808, Ala539, and Asn540. nih.gov

Substitutions on the core scaffold further modulate the interaction network. For instance, a tolyl group at the R⁶ position can occupy a predominantly hydrophobic pocket, interacting with residues such as Phe538, Val333, Tyr761, Met332, Leu659, Lys661, and Trp695. nih.gov Similarly, a 4-cyanophenyl group at the R⁵ position can fit into a pocket surrounded by Ala539, Phe538, Trp695, His564, and Thr335, establishing favorable interactions. nih.gov

The significance of the this compound core is highlighted by the substantially lower potency of analogues with a benzene (B151609) core, indicating the importance of the pyridine nitrogen for the observed activity. nih.gov

The table below summarizes the key interactions between a potent inhibitor containing the this compound scaffold (referred to as compound 17 in the source literature) and the active site of LSD1, as determined by molecular docking studies. nih.gov

Table 1: Ligand-Protein Interactions of a this compound Derivative with the LSD1 Active Site

Ligand Moiety Interacting Residues in LSD1 Active Site Type of Interaction
Pyridine Core Tyr761, Ala809, Thr810, Ala539 Hydrophobic & Electrostatic
Piperidin-4-ylmethoxy (Protonated Amine) Asp555 Hydrogen Bond & Electrostatic
Piperidin-4-ylmethoxy (Skeleton) Ala809, Pro808, Ala539, Asn540 Hydrophobic
Tolyl Group (R⁶) Phe538, Val333, Tyr761, Met332, Leu659, Lys661, Trp695 Hydrophobic

These detailed interaction maps are instrumental in the rational design of more potent and selective inhibitors based on the this compound scaffold.

Computational Chemistry and in Silico Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule ligands to the active site of a protein.

Docking studies have been successfully employed to predict how 3-(Piperidin-4-ylmethoxy)pyridine derivatives orient themselves within the active site of enzymes like LSD1. nih.gov These studies suggest that the compounds act as competitive inhibitors. nih.govacs.org

The core structure of this compound fits into the enzyme's active site, with specific functional groups making key interactions. A consistent predicted binding mode involves the protonated piperidine (B6355638) nitrogen, which is expected at physiological pH, forming a crucial hydrogen bond and strong electrostatic interactions with the negatively charged side chain of a specific aspartate residue (Asp555) in LSD1. nih.gov

The central pyridine (B92270) ring is predicted to establish favorable electrostatic and hydrophobic interactions with the flavin adenine (B156593) dinucleotide (FAD) cofactor and aromatic residues such as Tyrosine (Tyr761). nih.gov Other substituents on the pyridine core are shown to occupy distinct hydrophobic pockets, enhancing the binding affinity. For instance, in potent derivatives, a 4-cyanophenyl group can occupy a pocket surrounded by residues like Alanine (Ala539), Phenylalanine (Phe538), Tryptophan (Trp695), and Histidine (His564), while a tolyl group can be situated in a hydrophobic pocket defined by the FAD cofactor and residues including Valine (Val333), Leucine (Leu659), and Lysine (B10760008) (Lys661). nih.gov

The piperidin-4-ylmethoxy linker itself contributes to binding through hydrophobic interactions with residues such as Proline (Pro808) and Asparagine (Asn540). nih.gov These predicted binding modes provide a structural rationale for the observed structure-activity relationships (SAR), explaining why modifications like changing the piperidine substitution from the 4-position to the 3-position, or altering the ether linkage to an amine, result in a significant loss of potency. nih.gov

In silico studies provide quantitative estimations of how strongly a ligand may bind to its target. These assessments are crucial for ranking potential drug candidates before their synthesis and experimental testing. For this compound derivatives targeting LSD1, docking programs have been used to calculate docking scores and predict binding energies. nih.govcsic.es

The calculated binding free energies often correlate well with experimentally determined inhibitory activities, such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). researchgate.net For example, potent LSD1 inhibitors from this chemical series exhibit Kᵢ values as low as 29 nM. nih.govnih.govacs.org Molecular Mechanics Poisson–Boltzmann Surface Area (MM-PBSA) calculations, a method that combines molecular mechanics calculations with continuum solvation models, have been used to further refine binding free energy predictions. These studies have indicated that electrostatic interactions are the primary driving force for the binding of these ligands to their target. researchgate.net

Below is a table summarizing the experimentally determined inhibitory constants (Kᵢ) for selected this compound derivatives against LSD1, which docking studies aimed to rationalize.

CompoundCore Structure ModificationLSD1 Kᵢ (μM)
Compound 17Pyridine Core (Lead Compound)0.029
Compound 41Benzene (B151609) Core4.9
Compound 42Piperidin-3-ylmethoxy Linker0.650
Compound 43-NH- Linker instead of -O-1.2

Data sourced from a study on this compound containing compounds as LSD1 inhibitors. nih.gov

A key output of molecular docking studies is the identification of specific amino acid residues within the target's active site that are critical for ligand recognition and binding. For this compound derivatives interacting with LSD1, a consistent set of residues has been implicated. nih.gov

The most critical interaction identified is the salt bridge and hydrogen bond between the protonated piperidine amine and the carboxylate side chain of Asp555 . nih.gov This interaction acts as an anchor for the ligand. Further analysis points to a network of hydrophobic and electrostatic interactions that stabilize the complex. Energy decomposition analyses have highlighted Lys661 , Trp695 , and Tyr761 as being particularly significant for increasing the potency of these inhibitors. researchgate.net

The table below details the key amino acid residues in the LSD1 active site and their predicted type of interaction with potent this compound derivatives.

Amino Acid ResidueType of InteractionInteracting Ligand Moiety
Asp555Hydrogen Bond / ElectrostaticProtonated Piperidine Amine
Tyr761Hydrophobic / ElectrostaticPyridine Ring
Ala539HydrophobicPiperidin-4-ylmethoxy group / Phenyl substituent
Phe538HydrophobicPhenyl / Tolyl Substituent
Trp695HydrophobicPhenyl / Tolyl Substituent
Lys661HydrophobicTolyl Substituent
Ala809HydrophobicPiperidin-4-ylmethoxy group / Pyridine Ring
Pro808HydrophobicPiperidin-4-ylmethoxy group

Interactions identified from docking studies of derivatives with LSD1. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Analysis

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the system over time. mdpi.com MD simulations are crucial for assessing the stability of the docked pose and understanding the flexibility of both the ligand and the protein binding pocket. researchgate.netmdpi.com

MD simulations have been performed on complexes of this compound derivatives and their target protein, LSD1, to evaluate the stability of the binding mode predicted by docking. researchgate.net The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site and that the predicted binding pose is energetically favorable and does not undergo major conformational changes. researchgate.net For these derivatives, MD simulations have confirmed that the ligand-protein complexes are stable, validating the docking results. researchgate.net These simulations have also revealed the importance of a conserved water-bridge motif between the ligand and the protein, which contributes to the stability of the complex. researchgate.net

MD simulations provide detailed insights into the dynamic behavior of the ligand within the binding pocket. They can show how the ligand adapts its conformation to optimize interactions with the surrounding amino acid residues. mdpi.com The simulations can also reveal the flexibility of the active site itself, showing how certain amino acid side chains may move or reorient to accommodate the ligand. This analysis can uncover subtle but important interactions that are not apparent from static docking poses. For this compound derivatives, MD studies have helped to understand the detailed binding process and confirm the key interactions driving the high affinity of these compounds for their target. researchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate is critically dependent on its pharmacokinetic profile. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties offers an early-stage assessment of a compound's likely behavior in the body, reducing the time and cost associated with experimental assays.

For derivatives containing the this compound scaffold, computational studies have been employed to predict key ADME parameters. While specific, comprehensive ADME data tables for the parent compound are not extensively detailed in publicly available literature, the general approach involves evaluating descriptors such as aqueous solubility, blood-brain barrier (BBB) penetration, human intestinal absorption (HIA), potential for AMES mutagenicity, and carcinogenicity. nih.gov In the context of developing these compounds as inhibitors for specific targets like Lysine Specific Demethylase 1 (LSD1), these predictions are vital. For instance, FAD-competitive inhibitors, including derivatives of this compound, have been noted for their excellent potency, though some have also exerted toxic effects, highlighting the importance of early ADME-Tox (Toxicity) screening. nih.gov The goal of these in silico evaluations is to ensure that optimized compounds possess drug-like qualities, including favorable absorption and distribution, while minimizing potential liabilities like toxicity or rapid metabolism.

Table 1: Representative In Silico ADME/Tox Descriptors This table illustrates the typical parameters evaluated in computational ADME studies for drug candidates.

ParameterDescriptionDesired Outcome for a Drug Candidate
Aqueous Solubility Predicts the solubility of the compound in water.High solubility is often preferred for better absorption.
Human Intestinal Absorption (HIA) Estimates the percentage of the compound absorbed through the human gut.High absorption is crucial for orally administered drugs.
Blood-Brain Barrier (BBB) Penetration Predicts the ability of the compound to cross the barrier into the central nervous system.Desirability depends on the target; should be low for non-CNS targets.
P-glycoprotein (P-gp) Substrate Predicts if the compound is a substrate of P-gp, an efflux pump.Non-substrate status is generally preferred to avoid drug resistance.
CYP450 Inhibition Predicts inhibition of key cytochrome P450 enzymes (e.g., 2D6, 3A4).No or low inhibition is desired to avoid drug-drug interactions.
AMES Mutagenicity Predicts the potential of the compound to cause DNA mutations.Should be non-mutagenic.
Carcinogenicity Estimates the likelihood of the compound causing cancer.Should be non-carcinogenic.
hERG Inhibition Predicts the potential to block the hERG potassium ion channel.Low potential is critical to avoid cardiac toxicity.

Homology Modeling and Virtual Screening for Novel Target Identification

Computational techniques like homology modeling and virtual screening are pivotal in identifying and validating new biological targets for drug scaffolds. The this compound core has been successfully identified as a potent inhibitor of Lysine Specific Demethylase 1 (LSD1), an important epigenetic regulator and a validated target in oncology. nih.govnih.gov

The discovery process involved molecular modeling and docking studies to probe the binding mechanism of this chemical series within the LSD1 active site. nih.gov Docking simulations predicted that the protonated piperidine amino group of the scaffold could form a crucial hydrogen bond and electrostatic interactions with the negatively charged sidechain of a key amino acid, Asp555. nih.gov Furthermore, the central pyridine ring was predicted to engage in favorable hydrophobic and electrostatic interactions with the flavin adenine dinucleotide (FAD) cofactor and the amino acid Tyr761. nih.gov These initial in silico findings suggested that the this compound scaffold was an excellent candidate for competitive inhibition of LSD1. nih.govnih.gov Subsequent crystallographic studies of a derivative confirmed that the inhibitor binds in the spacious substrate-binding cavity of LSD1, validating the general predictions from the earlier docking studies. mdpi.com

Computational-Driven Lead Optimization and Scaffold Prioritization

Following the identification of a hit compound, computational chemistry plays a crucial role in lead optimization. For the this compound series of LSD1 inhibitors, docking results were instrumental in rationalizing the experimental structure-activity relationships (SAR). nih.gov

The computational models explained the critical importance of the core scaffold. For example, replacing the pyridine ring with a benzene core resulted in a 170-fold decrease in potency, which was attributed to the loss of favorable interactions between the pyridine nitrogen and the enzyme's active site. nih.gov Similarly, altering the substitution position on the piperidine ring or changing the ether linkage to an amine was shown to be highly unfavorable, confirming the prioritization of the 4-ylmethoxy-substituted scaffold. nih.gov

Docking studies also guided the optimization of substituents on the pyridine ring. The models predicted that a tolyl group at the R⁶ position would fit into a mostly hydrophobic pocket, while a 4-cyanophenyl group at the R⁵ position would occupy another pocket, making favorable interactions with surrounding residues. nih.gov This computational insight guided the synthesis of new analogues. For instance, the addition of a 4-methyl group to the 6-phenyl ring led to a compound with a Kᵢ value of 29 nM, a significant increase in potency. nih.gov Conversely, moving the methyl group to the 3-position drastically decreased activity, a result that was consistent with the binding model. nih.gov This iterative cycle of computational prediction and experimental validation successfully led to the development of highly potent and selective LSD1 inhibitors. nih.govnih.gov

Table 2: Computationally-Guided Structure-Activity Relationship (SAR) of LSD1 Inhibitors This table shows how modifications to the this compound scaffold, guided by computational insights, affected inhibitory activity against LSD1.

Compound ModificationRationale / ObservationResulting LSD1 Kᵢ (μM)
Parent Scaffold This compound core with specific R⁵ and R⁶ groups (Compound 17). nih.gov0.029
Benzene Core Pyridine ring replaced with a benzene ring (Compound 41). nih.gov4.9
Altered Linkage Ether (-O-) linkage replaced with an amine (-NH-) (Compound 43). nih.gov1.2
Altered Substitution Piperidin-4-yl group replaced with piperidin-3-yl (Compound 42). nih.gov0.650

Advancements in 3 Piperidin 4 Ylmethoxy Pyridine Analogues and Scaffold Modifications

Design and Synthesis of Next-Generation Derivatives with Enhanced Profiles

The quest for novel therapeutic agents has driven the development of next-generation derivatives of 3-(piperidin-4-ylmethoxy)pyridine with improved potency, selectivity, and pharmacokinetic properties. A notable area of advancement is in the field of epigenetics, specifically in the inhibition of Lysine (B10760008) Specific Demethylase 1 (LSD1), a key enzyme in gene regulation and a promising target in oncology. enamine.netresearchgate.netacs.org

Initial drug discovery efforts identified compounds with a reactive cyclopropylamine (B47189) moiety that, while potent, presented challenges due to their mechanism of action and potential for off-target effects. This led to the rational design of a more stable pyridine-based scaffold. The this compound core was identified as a chemically stable and effective replacement, retaining the crucial interactions with the target enzyme. enamine.net

The synthesis of these next-generation derivatives typically involves a multi-step approach. A key strategic element is the use of a Mitsunobu reaction to couple a protected 4-(hydroxymethyl)piperidine with a functionalized pyridinol. This is often followed by sequential Suzuki coupling reactions, allowing for the introduction of diverse substituents at specific positions on the pyridine (B92270) ring. This modular synthetic route provides a high degree of flexibility, enabling the systematic exploration of the chemical space around the core scaffold. enamine.net

For instance, a general synthetic scheme commences with the Mitsunobu reaction between 5-bromo-6-chloropyridin-3-ol (B155333) and BOC-protected 4-(hydroxymethyl)piperidine. The resulting intermediate then undergoes a selective Suzuki coupling to introduce a substituent at the 5-position of the pyridine ring, followed by a second Suzuki coupling at the 6-position. Finally, deprotection of the piperidine (B6355638) nitrogen yields the desired this compound analogues. enamine.net This synthetic strategy has proven effective in generating a library of compounds with varying substituents, leading to the identification of derivatives with significantly enhanced inhibitory profiles against LSD1. enamine.net

Strategic Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to explore novel chemical space, improve drug-like properties, and circumvent intellectual property limitations. While direct examples of extensive scaffold hopping for the entire this compound moiety are not prominently documented in the context of a single therapeutic target, the principles of these strategies are highly relevant to its ongoing development.

In a broader sense, the initial development of the pyridine-based LSD1 inhibitors from their cyclopropylamine predecessors can be viewed as a successful application of scaffold hopping. The core pharmacophore responsible for enzyme inhibition was transplanted onto a more stable and synthetically tractable pyridine scaffold. enamine.net

Furthermore, the pyridine ring itself is a common bioisostere for a phenyl ring, offering the advantage of introducing a hydrogen bond acceptor and potentially improving aqueous solubility. mdpi.com Conversely, other heterocyclic systems could be explored as bioisosteres for the pyridine ring in the this compound scaffold to fine-tune electronic properties and vectoral orientation of substituents. For instance, replacing the pyridine with a pyrimidine (B1678525) or a pyrazole (B372694) could alter the hydrogen bonding capacity and metabolic stability of the resulting analogues. nih.gov

Rational Design Approaches Informed by Comprehensive SAR and Structural Insights

The optimization of this compound analogues has been heavily reliant on rational design principles, guided by extensive Structure-Activity Relationship (SAR) studies and structural biology. Molecular docking simulations have played a pivotal role in understanding the binding modes of these compounds within the active site of their target enzymes. enamine.net

In the context of LSD1 inhibition, docking studies have suggested that the this compound core occupies a specific pocket in the enzyme's active site, with the piperidine nitrogen forming key interactions. The substituents on the pyridine ring are then positioned to interact with surrounding amino acid residues, providing opportunities to enhance potency and selectivity. enamine.net

Comprehensive SAR studies have been conducted by systematically varying the substituents at the R5 and R6 positions of the pyridine ring. These studies have revealed critical insights into the structural requirements for optimal activity. For example, the introduction of aromatic and heteroaromatic groups at these positions has been shown to significantly impact the inhibitory potency against LSD1. The electronic nature and steric bulk of these substituents are key determinants of binding affinity. enamine.net

Identification and Optimization of Lead Compounds Exhibiting Improved Selectivity or Potency

Through systematic optimization efforts, several lead compounds based on the this compound scaffold have been identified with significantly improved potency and selectivity. These advancements have been particularly notable in the development of LSD1 inhibitors.

Starting from initial hits with micromolar activity, the iterative process of design, synthesis, and biological evaluation has yielded compounds with nanomolar potency. For example, strategic modifications to the substituents on the pyridine ring have led to inhibitors with Ki values as low as 29 nM against LSD1. enamine.netresearchgate.netacs.org

A crucial aspect of lead optimization is achieving selectivity for the target enzyme over other related proteins to minimize off-target effects. In the case of LSD1 inhibitors, selectivity against the structurally related monoamine oxidases A and B (MAO-A and MAO-B) is highly desirable. Several potent this compound-based LSD1 inhibitors have demonstrated excellent selectivity, with over 160-fold greater inhibition of LSD1 compared to MAO-A and MAO-B. enamine.netresearchgate.net

The following table summarizes the activity of selected this compound analogues against LSD1 and their selectivity over MAO-A and MAO-B.

CompoundR5 SubstituentR6 SubstituentLSD1 Kᵢ (μM)MAO-A Kᵢ (μM)MAO-B Kᵢ (μM)Selectivity (MAO-A/LSD1)Selectivity (MAO-B/LSD1)
12 H4-cyanophenyl4.0>50ND>12.5ND
16 4-cyanophenylH0.029>509.7>1724334
17 4-ethynylphenylH0.038>5018.7>1316492
22 4-(1H-pyrazol-1-yl)phenylH0.081>50>50>617>617

Data sourced from a study on LSD1 inhibitors. enamine.net ND = Not Determined.

These optimized lead compounds not only exhibit high potency and selectivity but also demonstrate cellular activity, inhibiting cancer cell proliferation at nanomolar concentrations while showing minimal effects on normal cells. enamine.netresearchgate.netacs.org This highlights the therapeutic potential of this chemical class and underscores the success of the rational design and optimization strategies employed.

Future Perspectives in Medicinal Chemistry Research

Expanding the Repertoire of Biological Targets for 3-(Piperidin-4-ylmethoxy)pyridine Derivatives

While initial research has successfully identified potent inhibitors of Lysine-Specific Demethylase 1 (LSD1) based on the this compound scaffold, the therapeutic potential of this chemical class is not limited to a single target. nih.govacs.orgnih.gov The inherent structural features of the piperidine (B6355638) and pyridine (B92270) rings allow for interactions with a wide variety of biological macromolecules. clinmedkaz.org

Derivatives of this scaffold have been reported as nicotinic receptor ligands and have shown activity as antituberculosis agents. nih.gov The piperidine moiety is a common structural element in molecules targeting the central nervous system and is known to interact with various receptors, enzymes, and ion channels. clinmedkaz.org For instance, computational studies and screening campaigns have identified piperidine-based compounds as potent ligands for sigma receptors (S1R), which are implicated in neurodegenerative diseases and cancer. nih.govmatilda.sciencersc.org Furthermore, other research has focused on piperidine derivatives as potential inhibitors of the p53-HDM2 interaction, a key target in oncology. researchgate.net

The strategic modification of the this compound core can redirect its biological activity towards new targets. For example, while potent LSD1 inhibitors were developed from this scaffold, structurally similar compounds have also been reported as inhibitors of Akt kinase, another important cancer drug target. nih.gov This highlights the scaffold's adaptability. Future efforts will likely focus on systematically exploring these and other potential targets through broad screening programs and target-focused library design.

Table 1: Potential Biological Targets for this compound Analogs

Target Class Specific Example(s) Therapeutic Area
Epigenetic Enzymes Lysine-Specific Demethylase 1 (LSD1) Oncology
Protein Kinases Akt Kinase Oncology
Ligand-gated Ion Channels Nicotinic Receptors CNS Disorders
Intracellular Receptors Sigma-1 Receptor (S1R) CNS Disorders, Oncology
E3 Ubiquitin Ligases HDM2 Oncology

Integration of Advanced Synthetic Methodologies for High-Throughput Library Generation

The exploration of new biological targets necessitates the synthesis of large and diverse chemical libraries. Traditional synthetic methods are often linear and time-consuming, limiting the chemical space that can be explored. Modern medicinal chemistry relies on the integration of advanced synthetic methodologies to enable high-throughput library generation.

The synthesis of the this compound core and its derivatives has utilized established techniques like Suzuki coupling reactions to introduce diverse substituents. nih.gov However, the future of synthesizing libraries based on this scaffold lies in adopting more efficient and modular strategies. Recent advances in organic synthesis offer powerful tools for this purpose, including:

Flow Chemistry: Continuous flow reactors allow for rapid, scalable, and safe synthesis of chemical intermediates and final compounds, making it ideal for library production. organic-chemistry.org

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to create complex molecules, dramatically increasing synthetic efficiency and molecular diversity. nih.gov

Catalytic Hydrogenation: Modern catalytic systems, including those based on cobalt, rhodium, or iridium, enable the efficient and selective reduction of pyridines to piperidines under milder conditions, which is a key step in synthesizing the scaffold. organic-chemistry.orgnih.govmdpi.com

Modular Synthesis: New strategies are emerging that treat piperidine synthesis in a modular fashion, similar to how cross-coupling reactions revolutionized pyridine chemistry. news-medical.net These methods simplify the construction of complex piperidines by reducing the number of synthetic steps required. news-medical.net

By combining these high-throughput synthesis techniques, chemists can rapidly generate extensive libraries of this compound analogs with diverse substitution patterns on both the piperidine and pyridine rings. This will be crucial for conducting comprehensive structure-activity relationship (SAR) studies and discovering novel hits against a wide array of biological targets. researchgate.net

Synergistic Application of Experimental and Computational Approaches in Drug Discovery Pipelines

The integration of computational chemistry with experimental validation is a cornerstone of modern drug discovery. This synergistic approach accelerates the design-make-test-analyze cycle, reduces costs, and improves the success rate of identifying promising drug candidates. For derivatives of this compound, this integration is already proving fruitful and will be essential for future progress.

Target Identification and Validation: In silico tools can predict potential biological targets for novel chemical scaffolds. clinmedkaz.org For example, web tools like SwissTargetPrediction have been used to identify likely protein targets for new piperidine derivatives. clinmedkaz.org

Structure-Based Drug Design: When the three-dimensional structure of a target protein is known, molecular docking simulations can predict how different analogs of this compound might bind. nih.gov This was effectively used to understand the binding mode of the LSD1 inhibitors, where docking studies revealed key hydrogen bonding and hydrophobic interactions between the compound and the enzyme's active site. nih.gov Such insights guide the rational design of more potent and selective inhibitors.

Ligand-Based Drug Design: In the absence of a target structure, quantitative structure-activity relationship (QSAR) models can be developed. Fragment-based QSAR models have been used to design novel piperidine-derived inhibitors for targets like HDM2. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, helping to assess the stability of binding interactions predicted by docking. nih.govresearchgate.net This computational technique was used to refine the understanding of how piperidine-based ligands interact with the sigma receptor. nih.govrsc.org

The future will see an even deeper integration of these methods. Computational predictions from docking and QSAR will guide the design of high-throughput synthesis libraries (as discussed in 7.2), and the experimental results from screening these libraries will, in turn, be used to refine and improve the computational models. This iterative cycle of prediction and experimentation is a powerful engine for accelerating drug discovery.

Preclinical Potential for the Development of Novel Therapeutic Agents

The this compound scaffold has already demonstrated significant preclinical potential, particularly in oncology. Research has shown that compounds derived from this core structure are potent inhibitors of LSD1, with Kᵢ values as low as 29 nM. nih.govacs.org

Key preclinical findings include:

High Potency and Selectivity: These compounds exhibit high selectivity for LSD1 over related enzymes like monoamine oxidase A and B (MAO-A and MAO-B), which is a critical feature for minimizing off-target effects. nih.govnih.gov

Cellular Activity: The most potent inhibitors were shown to increase the methylation of histone H3 lysine (B10760008) 4 (H3K4) in cells, confirming their mechanism of action. nih.govacs.org

Antiproliferative Effects: The compounds strongly inhibited the proliferation of several leukemia and solid tumor cell lines, with EC₅₀ values in the nanomolar range. nih.govacs.org

Favorable Safety Profile in vitro: Importantly, these potent anticancer compounds had negligible effects on the proliferation of normal cells, suggesting a potentially wide therapeutic window. nih.govacs.org

These promising results provide a strong foundation for advancing this class of compounds into further preclinical development. Future work will involve comprehensive pharmacokinetic and pharmacodynamic studies in animal models to assess their oral bioavailability, metabolic stability, and in vivo efficacy. The demonstrated antiproliferative activity against cancer cells, coupled with their selectivity, positions derivatives of this compound as strong candidates for development into novel therapeutic agents for treating cancer and potentially other diseases. clinmedkaz.org

常见问题

Q. What biochemical assays are used to evaluate LSD1 inhibition by 3-(piperidin-4-ylmethoxy)pyridine derivatives?

A validated HPLC-MS protocol quantifies demethylated peptide products (e.g., ARTK(Me1)QTARKSTGGKAPRKQKA) after incubating LSD1 (150 nM) with inhibitors in phosphate buffer (pH 7.0) containing 0.01% Brij-34. Reactions are terminated with 6 N formic acid, and product detection occurs via SIM mode at 1142 Da using a Phenomenex C18 column. Data are analyzed with Prism 5.0 for IC50/Ki calculations .

Q. How is the selectivity of these inhibitors assessed against related enzymes like MAO-A/B?

MAO-A/B activity is measured using the MAO-Glo assay. Inhibitors are incubated with recombinant MAO enzymes (100 nM) and substrates in 384-well plates. Fluorescence intensity is quantified after luciferin detection reagent addition. Selectivity is determined by comparing Ki values for LSD1 vs. MAO-A/B, with >160× selectivity reported for potent derivatives .

Q. What synthetic strategies are employed for this compound derivatives?

A general method involves coupling substituted phenyl/heteroaryl halides with this compound cores via nucleophilic substitution or cross-coupling reactions. Key steps include BOC protection/deprotection and purification via Superdex 200 gel filtration. Purity (>95%) is confirmed by HPLC and HRMS .

Q. How do structural modifications (e.g., R3/R5 substituents) affect LSD1 inhibition?

SAR studies show that the 3-(piperidin-4-ylmethoxy) group (R3) is critical for binding via hydrophobic/electrostatic interactions. Replacing -O- with -NH- (e.g., compound 43) reduces activity (Ki = 1.2 μM), while 4-cyanophenyl (R5) optimizes potency (Ki = 29 nM). Pyridine/pyrazine cores outperform benzene .

Advanced Research Questions

Q. How do contradictory enzyme kinetics data inform the mechanism of LSD1 inhibition?

Steady-state kinetics using SigmaPlot reveal competitive inhibition against dimethylated H3K4 peptide substrates (e.g., ARTK(Me2)QTARKSTGGKAPRKQKA). This contrasts with noncompetitive models, supporting direct competition at the substrate-binding pocket. Discrepancies in Ki calculations (Cheng-Prusoff vs. Morrison models) are resolved by using IC50 thresholds (1.5 μM) .

Q. Why do some derivatives exhibit high cellular H3K4me2 elevation but weak anti-proliferative effects?

While compounds like 17 increase H3K4me2 in MV4-11 leukemia cells (EC50 = 280 nM), weak activity in MDA-MB-231 cells (EC50 = 8.6 μM) suggests cell-type-specific factors (e.g., LSD1 overexpression, co-factor availability). Target engagement vs. phenotypic outcomes must be validated via CRISPR or rescue experiments .

Q. How do molecular docking studies resolve binding mode uncertainties for reversible inhibitors?

Schrödinger Suite (Glide) docking using LSD1-FAD co-crystal structures (PDB: 2V1D) predicts that the piperidine methoxy group occupies a hydrophobic pocket near FAD, while the pyridine core forms π-π interactions with Tyr761. Energy minimization and clustering of top 20 poses validate consistency across derivatives .

Q. What explains the discrepancy between in vitro Ki values and cellular EC50 data?

Poor membrane permeability or efflux pump activity may limit cellular uptake. For example, compound 17 shows Ki = 29 nM but requires 1 μM to elevate H3K4me2. Parallel artificial membrane permeability assays (PAMPA) and ABC transporter inhibition studies are recommended to address this .

Q. How can researchers optimize selectivity against other epigenetic targets (e.g., DOT1L)?

Counter-screening against DOT1L (using H3K79 methylation assays) and histone methyltransferases (e.g., EZH2) is critical. For example, DOT1L inhibitors (e.g., EPZ-5676) show no cross-reactivity with LSD1 inhibitors, but shared co-factors (e.g., FAD) require careful biochemical validation .

Q. What strategies address toxicity concerns in preclinical models?

While derivatives like 17 show low toxicity in WI-38 normal fibroblasts (EC50 > 10 μM), in vivo studies may reveal off-target effects (e.g., MAO-B inhibition). Metabolite profiling (via HRMS) and hERG channel screening are essential to mitigate risks .

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